

"Cyanidin 3-sophoroside chloride chemical structure and properties"

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Compound of Interest

Compound Name: *Cyanidin 3-sophoroside chloride*

Cat. No.: *B1250881*

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An In-depth Technical Guide to **Cyanidin 3-sophoroside chloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Cyanidin 3-sophoroside chloride**. It includes detailed data, experimental protocols, and visualizations of relevant biological pathways and laboratory workflows to support research and development efforts.

Chemical Identity and Structure

Cyanidin 3-sophoroside chloride is a prominent member of the anthocyanin family, a class of water-soluble flavonoid pigments responsible for the red, purple, and blue colors in many fruits and flowers. Structurally, it consists of a cyanidin aglycone linked at the C3 position to a sophorose disaccharide (two glucose units linked $\beta 1 \rightarrow 2$). This glycosylation enhances its stability and water solubility compared to the aglycone.

While multiple CAS Numbers appear in literature and commercial listings, the most frequently cited are 38820-68-7 and 18376-31-3[1].

IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride[2].

Physicochemical and Spectroscopic Properties

Cyanidin 3-sophoroside chloride is typically supplied as a dark red to purple crystalline solid or powder[3]. It is known to be soluble in polar solvents like water, DMSO, and pyridine, but has limited solubility in non-polar organic solvents[3][4]. Due to its anthocyanin structure, it is sensitive to heat and pH changes, degrading at temperatures above 40°C[3]. For long-term storage, it should be kept at -20°C in a dry, dark environment[3].

Table 1: Summary of Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₃₁ ClO ₁₆	[2]
Molecular Weight	646.98 g/mol	[2][4]
Appearance	Dark red/purple powder	[3]
Melting Point	Not Available (Often decomposes)	
Solubility	Soluble in DMSO, Pyridine, Water	[3][4]
Purity (Commercial)	>97% (HPLC)	[3]
Storage Conditions	-20°C, desiccated, protected from light	[3]

Table 2: Spectroscopic Data

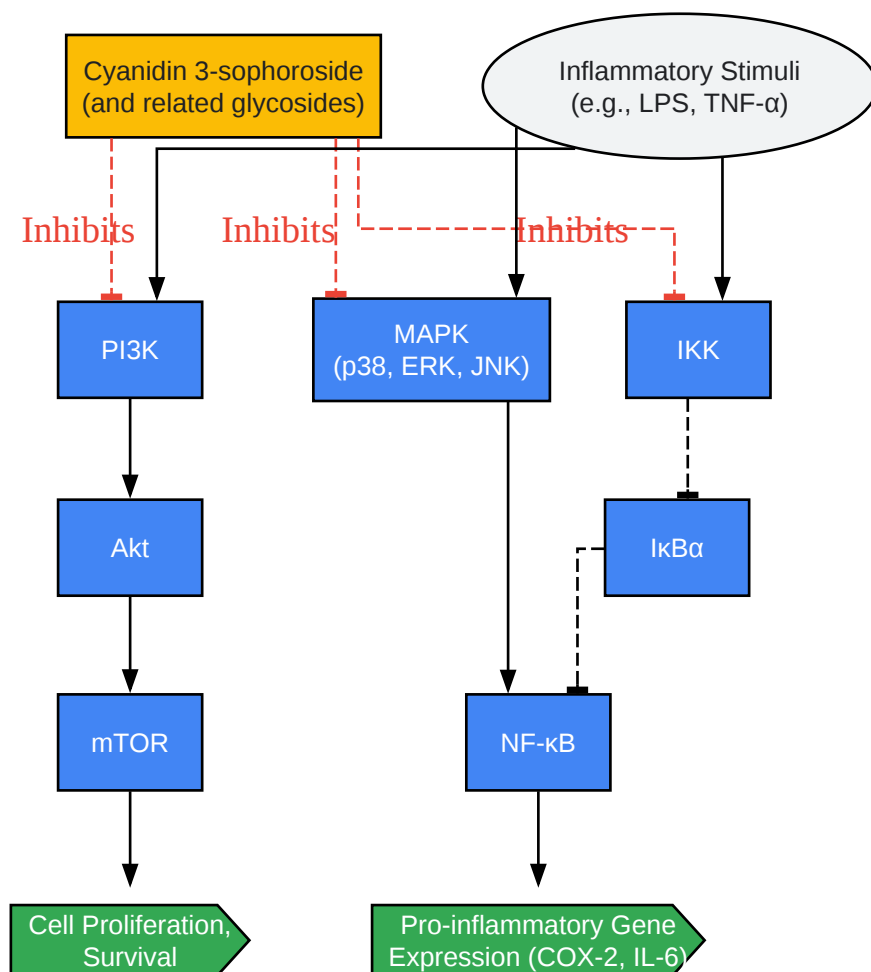
Spectroscopy	Data	Source(s)
UV-Vis (λ_{max})	~520 nm (in acidic methanol/ethanol)	[3]
^1H NMR (600 MHz, CD_3OD)	δ (ppm): 8.82 (s, 1H), 7.70 (s, 2H), 6.80 (d, $J=1.2$ Hz, 1H), 6.58 (d, $J=1.8$ Hz, 1H), 5.42 (d, $J=7.8$ Hz, 1H), 4.62 (d, $J=7.2$ Hz, 1H), 3.92-3.95 (m, 1H), 3.84-3.86 (m, 1H), 3.65-3.73 (m, 3H), 3.50-3.53 (m, 2H), 3.43-3.46 (m, 1H), 3.20-3.23 (m, 1H), 3.08-3.11 (m, 1H), 2.88-2.92 (m, 1H)	[5]
^{13}C NMR (150 MHz, CD_3OD)	δ (ppm): 170.1, 164.1, 159.1, 157.4, 147.5, 145.5, 144.7, 135.2, 120.0, 113.0, 112.7, 106.1, 103.2, 101.5, 94.9, 82.5, 78.6, 77.9, 77.7, 75.8, 70.8, 70.6, 67.0, 62.2	[5]
Mass Spectrometry	ESI-LC/MS/MS $[\text{M}^+]$: 596.9 (MS), 302.9 (MS/MS)	[5]

Biological Activity and Signaling Pathways

Cyanidin 3-sophoroside chloride exhibits potent antioxidant and anti-inflammatory properties[6]. It is a powerful scavenger of free radicals and has been investigated for its potential as a therapeutic agent in diseases linked to oxidative stress, such as cardiovascular conditions and cancer[6]. One of its notable enzymatic activities is the potent, non-competitive, and reversible inhibition of polyphenol oxidase (PPO), also known as tyrosinase, an enzyme involved in enzymatic browning and melanogenesis[3].

While direct studies on the signaling pathways modulated specifically by Cyanidin 3-sophoroside are limited, extensive research on raspberry extracts (where it is a major component) and the closely related Cyanidin-3-glucoside (C3G) provides strong evidence for

its mechanism of action[6]. These compounds are known to regulate key inflammatory and cell survival pathways.

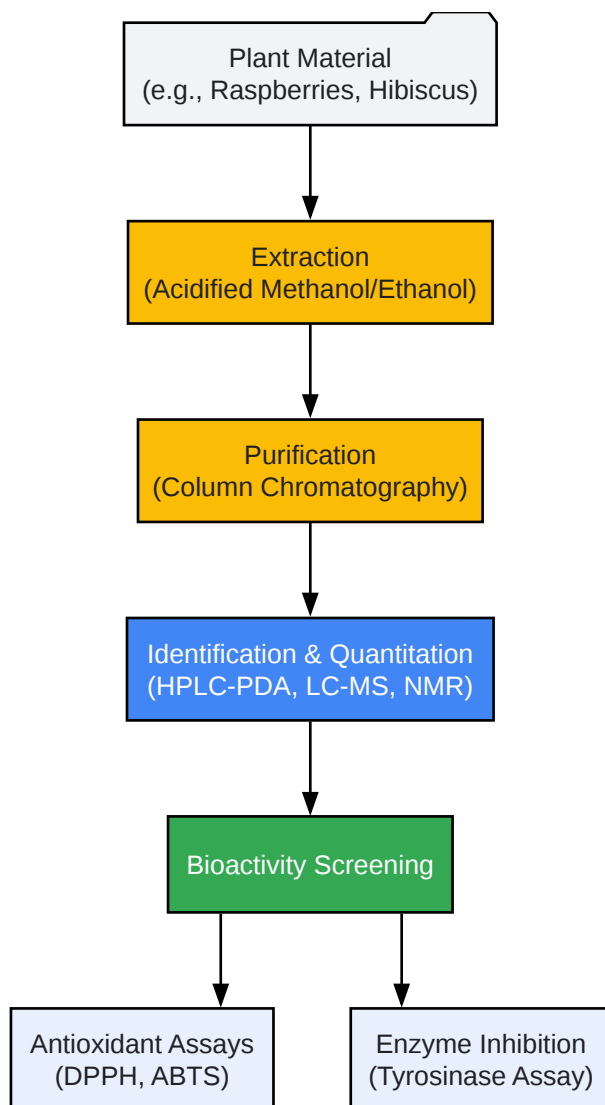


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Caption: Putative signaling pathways modulated by Cyanidin glycosides.[6]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, analysis, and bioactivity assessment of **Cyanidin 3-sophoroside chloride**.



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Caption: General workflow for isolation and characterization.

Protocol 1: Extraction and Purification from Plant Material

This protocol is adapted from methods for purifying anthocyanins from berries.

- Homogenization and Extraction:
 - Homogenize 100 g of fresh or frozen plant material (e.g., raspberries) into a fine powder.
 - Add 500 mL of extraction solvent (Methanol:Water:HCl, 85:14:1, v/v/v) to the powder.

- Sonicate the mixture for 30 minutes in an ice bath to prevent degradation.
- Centrifuge the mixture at 10,000 rpm for 20 minutes at 4°C. Decant and save the supernatant.
- Re-extract the pellet with an additional 300 mL of extraction solvent, sonicate, and centrifuge again.
- Combine the supernatants and concentrate under vacuum using a rotary evaporator at <40°C until the organic solvent is removed.
- Solid-Phase Purification:
 - Condition a macroporous resin column (e.g., Amberlite XAD-7) by washing with 95% ethanol followed by deionized water.
 - Load the concentrated aqueous extract onto the column.
 - Wash the column with 3-5 column volumes of deionized water to remove sugars and organic acids.
 - Elute the anthocyanin fraction with 3-5 column volumes of acidified ethanol (0.1% HCl).
 - Concentrate the eluted fraction to dryness under vacuum.
- Chromatographic Separation (Preparative HPLC):
 - Dissolve the dried extract in the mobile phase for injection.
 - Use a C18 stationary phase column.
 - Mobile Phase A: 5% Formic Acid in Water
 - Mobile Phase B: 100% Acetonitrile
 - Gradient: A linear gradient from 5% to 25% B over 40 minutes.
 - Detection: Monitor at 520 nm.

- Collect the fraction corresponding to the retention time of Cyanidin 3-sophoroside standard.
- Lyophilize the collected fraction to obtain the purified compound.

Protocol 2: Tyrosinase (Polyphenol Oxidase) Inhibition Assay

This colorimetric assay measures the inhibition of L-DOPA oxidation to dopachrome.

- Reagent Preparation:
 - Phosphate Buffer: 0.1 M, pH 6.8.
 - Mushroom Tyrosinase: 500 U/mL in phosphate buffer.
 - L-DOPA Substrate: 2.5 mM in phosphate buffer.
 - Test Compound: Prepare a stock solution of **Cyanidin 3-sophoroside chloride** in DMSO (e.g., 10 mM) and create serial dilutions in phosphate buffer.
- Assay Procedure (96-well plate):
 - Add 40 μ L of phosphate buffer to each well.
 - Add 20 μ L of the test compound dilution (or buffer for control, or a known inhibitor like kojic acid for positive control).
 - Add 20 μ L of the tyrosinase enzyme solution to all wells except the blank.
 - Pre-incubate the plate at 37°C for 10 minutes.
 - Initiate the reaction by adding 20 μ L of the L-DOPA substrate solution to all wells.
 - Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
- Calculation:

- Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
- Calculate the percentage of inhibition: $\% \text{ Inhibition} = [(V_{\text{control}} - V_{\text{sample}}) / V_{\text{control}}] * 100$
- Determine the IC₅₀ value by plotting % inhibition against the logarithm of the inhibitor concentration.

Protocol 3: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

- Reagent Preparation:
 - DPPH Solution: 0.1 mM in methanol. The solution should have an absorbance of ~1.0 at 517 nm.
 - Test Compound: Prepare serial dilutions of **Cyanidin 3-sophoroside chloride** in methanol.
- Assay Procedure:
 - In a 96-well plate, add 100 µL of the test compound dilution to each well.
 - Add 100 µL of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm.
- Calculation:
 - Calculate the percentage of scavenging activity: $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ (where A_{control} is the absorbance of DPPH solution with methanol instead of the sample).
 - Determine the IC₅₀ value.

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